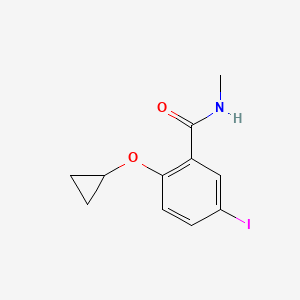
2-Cyclopropoxy-5-iodo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-5-iodo-N-methylbenzamide is an organic compound with the molecular formula C11H12INO2 and a molecular weight of 317.12 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-5-iodo-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyclopropoxybenzoic acid and iodoaniline.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
2-Cyclopropoxy-5-iodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the iodine atom or other functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-5-iodo-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research into potential medicinal applications may involve studying its pharmacological properties and potential therapeutic uses.
Industry: In industrial settings, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-5-iodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific context of its use in research or applications.
Comparación Con Compuestos Similares
2-Cyclopropoxy-5-iodo-N-methylbenzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-6-iodo-N-methylbenzamide: This compound has a similar structure but with the iodine atom at a different position on the benzene ring.
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound features an isopropyl group and a methoxy group instead of the cyclopropoxy group.
N-Cyclopropyl-2-iodo-5-methoxybenzamide: This compound has a methoxy group in place of the cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H12INO2 |
|---|---|
Peso molecular |
317.12 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-5-iodo-N-methylbenzamide |
InChI |
InChI=1S/C11H12INO2/c1-13-11(14)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Clave InChI |
LOBWHONOBVTIFD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















